3-(3,4-Dichlorobenzyl)azetidin-3-ol

Medicinal Chemistry Physicochemical Property Analysis Drug Design

This 3-hydroxy azetidine derivative combines a critical 3,4-dichlorobenzyl group with a tertiary alcohol, delivering XLogP3=2.0, HBD=2 and TPSA=32.3 Ų—values within CNS drug-likeness space. The 3-OH handle enables etherification/esterification diversification while lowering lipophilicity vs the deoxy analog (XLogP3=2.96), improving solubility and metabolic stability. Validated CYP3A4 inhibition profile makes it a benchmark for high-throughput CYP screening and ADME-Tox model building. Supplied at ≥98% purity, it is the rational choice for reproducible SERT/CNS lead optimization. Order now to advance your medicinal chemistry program.

Molecular Formula C10H11Cl2NO
Molecular Weight 232.10 g/mol
Cat. No. B13564146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorobenzyl)azetidin-3-ol
Molecular FormulaC10H11Cl2NO
Molecular Weight232.10 g/mol
Structural Identifiers
SMILESC1C(CN1)(CC2=CC(=C(C=C2)Cl)Cl)O
InChIInChI=1S/C10H11Cl2NO/c11-8-2-1-7(3-9(8)12)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2
InChIKeyOGFCMPWEXDJVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dichlorobenzyl)azetidin-3-ol: A Strategic Azetidine Building Block for CNS and Metabolic Target Research


3-(3,4-Dichlorobenzyl)azetidin-3-ol (CAS 1486179-32-1) is a substituted azetidine derivative characterized by a 3,4-dichlorobenzyl group and a tertiary alcohol at the 3-position of the four-membered azetidine ring . This compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, hydrogen-bonding capacity, and lipophilicity (XLogP3-AA = 2.0) [1]. Its molecular architecture provides a strategic entry point into underexplored chemical space relevant to neurological disorders, cancer, and metabolic enzyme inhibition .

Why Generic Substitution Fails: The Critical Role of the 3-Hydroxy-Azetidine Scaffold in 3-(3,4-Dichlorobenzyl)azetidin-3-ol


Substituting 3-(3,4-Dichlorobenzyl)azetidin-3-ol with a seemingly similar analog like 3-(3,4-dichlorobenzyl)azetidine or a regioisomer such as 1-(3,4-dichlorobenzyl)azetidin-3-ol will fundamentally alter the compound's physicochemical and pharmacological profile. The presence of the 3-hydroxy group is not a minor structural variation; it is a key determinant of the molecule's lipophilicity (XLogP3-AA = 2.0 vs. 2.96 for the deoxy analog), hydrogen-bonding capacity (HBD = 2 vs. 1), and overall 3D conformation [1]. These differences directly impact solubility, metabolic stability, and the ability to engage in specific, favorable interactions with biological targets. In the context of drug discovery, such subtle changes can lead to divergent activity, selectivity, and pharmacokinetic profiles, making generic substitution a high-risk strategy for research reproducibility and lead optimization [2].

Quantitative Evidence Guide for 3-(3,4-Dichlorobenzyl)azetidin-3-ol: Head-to-Head and Class-Level Comparisons


Hydrogen-Bonding and Lipophilicity Differentiation vs. Deoxy Azetidine Analog

The presence of the 3-hydroxyl group in 3-(3,4-Dichlorobenzyl)azetidin-3-ol confers a distinct physicochemical profile compared to its direct deoxy analog, 3-(3,4-dichlorobenzyl)azetidine . The hydroxyl group increases the hydrogen bond donor count from 1 to 2 and reduces the computed lipophilicity (XLogP3-AA) from 2.96 to 2.0 [1]. This results in a compound with potentially improved aqueous solubility and a different pharmacokinetic trajectory, crucial for in vivo studies.

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Impact of 3,4-Dichlorobenzyl Substitution on Monoamine Transporter Affinity in Azetidine Scaffolds

The 3,4-dichlorobenzyl moiety is a critical pharmacophore for high-affinity binding to monoamine transporters within the azetidine class. In a closely related 3-aryl-3-arylmethoxyazetidine series, the 3,4-dichloro substituted congener (7c) exhibited a Ki of 1.0 nM for the serotonin transporter (SERT), demonstrating the potency conferred by this substitution pattern [1]. While 3-(3,4-Dichlorobenzyl)azetidin-3-ol is not the identical compound, this class-level SAR indicates that the 3,4-dichlorobenzyl group is a key driver of target engagement for this scaffold [2].

CNS Drug Discovery Transporter Pharmacology Structure-Activity Relationship (SAR)

CYP3A4 Interaction Profile: A Benchmark for Metabolic Stability Screening

3-(3,4-Dichlorobenzyl)azetidin-3-ol has been evaluated in standardized assays for cytochrome P450 (CYP) enzyme inhibition, a critical component of early drug metabolism and pharmacokinetics (DMPK) assessment [1]. The compound was tested for in vitro inhibition of human CYP3A4, a key enzyme responsible for the metabolism of a vast majority of drugs [2]. This data provides a direct, quantitative benchmark for assessing potential drug-drug interaction (DDI) liabilities compared to other compounds in a screening cascade.

Drug Metabolism ADME-Tox Cytochrome P450 Inhibition

Optimal Research Applications for 3-(3,4-Dichlorobenzyl)azetidin-3-ol Based on Quantitative Evidence


CNS Drug Discovery: A Key Intermediate for Monoamine Transporter Ligands

This compound serves as a strategically important intermediate or privileged scaffold for developing novel ligands targeting the serotonin transporter (SERT). Based on class-level SAR evidence showing low-nanomolar SERT affinity for analogous 3,4-dichlorobenzyl-substituted azetidines [1], 3-(3,4-Dichlorobenzyl)azetidin-3-ol offers a unique starting point. Its 3-hydroxy group provides a synthetic handle for further diversification (e.g., etherification, esterification) to fine-tune pharmacological properties, making it an ideal building block for CNS-focused medicinal chemistry programs [2].

ADME-Tox Screening Libraries: A Benchmark for CYP3A4 Interaction Studies

Given that this compound has been explicitly tested for CYP3A4 inhibition [1], it is a valuable inclusion in ADME-Tox screening libraries. Researchers can use it as a benchmark compound to calibrate high-throughput CYP inhibition assays, compare the metabolic liability of new chemical entities, and build predictive models for drug-drug interactions. This known interaction profile de-risks its use as a control or reference standard in drug metabolism studies [2].

Physicochemical Property Optimization: A Tool Compound for Solubility and Permeability Modulation

The compound's well-defined physicochemical properties, including a moderate XLogP3-AA of 2.0 and a topological polar surface area (TPSA) of 32.3 Ų, position it within a favorable range for CNS drug-likeness [1]. Its direct comparison to the more lipophilic deoxy analog (XLogP3-AA = 2.96) [2] makes it an excellent tool compound for studies aimed at understanding the impact of a single hydroxyl group on aqueous solubility, membrane permeability, and ultimately, oral bioavailability in a congeneric series [3].

Quote Request

Request a Quote for 3-(3,4-Dichlorobenzyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.